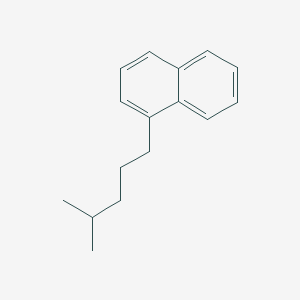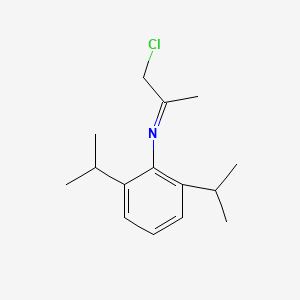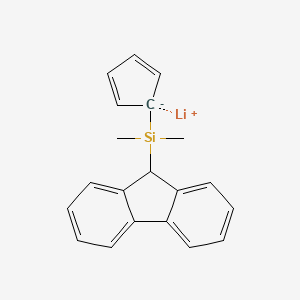![molecular formula C6H4FN B14260617 3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 188708-95-4](/img/structure/B14260617.png)
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-7-azabicyclo[41This process stabilizes the highly strained cyclopropene structure, making it possible to characterize the compound in argon matrices at cryogenic temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and the complexity of its synthesis. The production typically requires advanced laboratory techniques and controlled environments to ensure the stability and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also be performed, although the specific conditions and reagents required are less commonly documented.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve low temperatures and inert atmospheres to prevent decomposition of the highly strained structure .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield cycloheptatetraene derivatives, while substitution reactions can produce a range of fluorinated or non-fluorinated bicyclic compounds .
Applications De Recherche Scientifique
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, although specific applications in biology are still under investigation.
Mécanisme D'action
The mechanism of action of 3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene involves its ability to undergo heavy-atom tunneling, which limits its lifetime and observability. This tunneling effect is crucial in the rearrangement of phenylcarbene to cycloheptatetraene derivatives . The fluorine substituents play a significant role in stabilizing the compound and slowing down the tunneling rearrangement, allowing for its characterization and study .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Difluorobicyclo[4.1.0]hepta-2,4,6-triene: Similar in structure but with two fluorine atoms, this compound also exhibits heavy-atom tunneling and is used in similar research applications.
3-(Methylthio)-7-azabicyclo[4.1.0]hepta-2,4,6-triene: This compound features a methylthio group instead of a fluorine atom and undergoes similar rearrangement reactions.
Uniqueness
3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its single fluorine substituent, which provides a balance between stability and reactivity. This makes it an ideal candidate for studying the effects of fluorine substitution on the reactivity and stability of strained bicyclic systems .
Propriétés
Numéro CAS |
188708-95-4 |
|---|---|
Formule moléculaire |
C6H4FN |
Poids moléculaire |
109.10 g/mol |
Nom IUPAC |
4-fluoro-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C6H4FN/c7-4-1-2-5-6(3-4)8-5/h1-3,6H |
Clé InChI |
CJASSXAEWPECDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC2C=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)
![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)
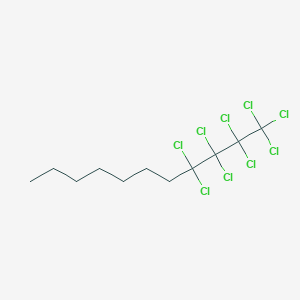
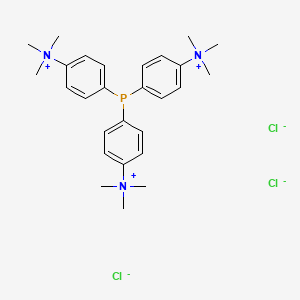

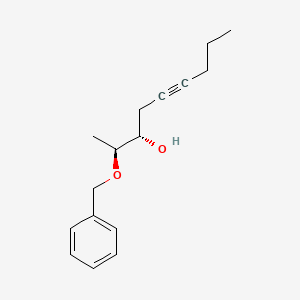
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)
